1,3-Thiazol-5-amine dihydrochloride
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Overview
Description
“1,3-Thiazol-5-amine dihydrochloride” is a chemical compound with the CAS Number: 2126178-37-6 . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) .
Molecular Structure Analysis
The molecular weight of “this compound” is 201.12 . Thiazoles are planar and characterized by significant pi-electron delocalization, indicating a degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .
Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Synthetic Chemistry Applications
Thiazoles and thiadiazoles are core structures in various synthetic strategies due to their rich chemistry and potential in forming complex molecules. For instance, the synthesis of thiadiazoles and triazoles from α-polyhalo ketone tosylhydrazones showcases the versatility of these compounds in cyclization reactions, leading to the formation of 1,2,3-thiadiazoles and 1,2,3-triazoles (Sakai, Hida, & Kondo, 1986). Additionally, the synthesis of dihydrothiophenes or spirocyclic compounds through domino reactions of 1,3-thiazolidinedione highlights the potential of thiazol-amine derivatives in constructing complex and cyclic structures (Sun, Zhang, Xia, & Yan, 2009).
Material Science and Molecular Electronics
Compounds derived from 1,3-thiazol-5-amine dihydrochloride have shown potential in materials science, particularly in the development of non-linear optical (NLO) materials and corrosion inhibitors. For example, a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole revealed its potential application as NLO material due to its significant first-order hyperpolarizability, suggesting its use in designing new chemical entities for specific applications (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019). Another study focused on the corrosion inhibition performances of thiadiazole derivatives against the corrosion of iron, indicating their usefulness in protecting metal surfaces (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which 1,3-thiazol-5-amine dihydrochloride belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to diverse downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .
Safety and Hazards
properties
IUPAC Name |
1,3-thiazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHHHFZJVAYJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909319-11-4 |
Source
|
Record name | 1,3-thiazol-5-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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